molecular formula C8H8ClNO B8419910 5-Chloro-2-methoxy-benzylideneamine

5-Chloro-2-methoxy-benzylideneamine

Cat. No. B8419910
M. Wt: 169.61 g/mol
InChI Key: LIKMCRCUSJMDAC-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

A mixture of 5-chloro-2-methoxy-benzimidic acid ethyl ester (1.0 g, 4.0 mmol) and a solution of ammonia in methanol (7.0 M, 50 ml) was stirred for 48 hours. Evaporation of volatiles under reduced pressure provided 5-chloro-2-methoxy-benzylideneamine (0.875 g, 99% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[NH:14])[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[O:12][CH3:13])C.N>CO>[Cl:11][C:9]1[CH:8]=[CH:7][C:6]([O:12][CH3:13])=[C:5]([CH:10]=1)[CH:4]=[NH:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)Cl)OC)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of volatiles under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C=N)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.875 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 129%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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